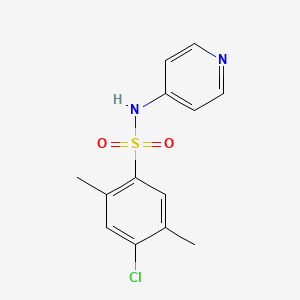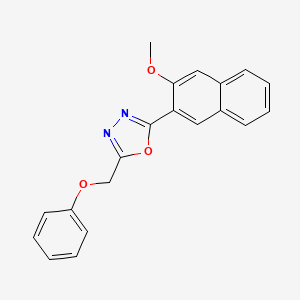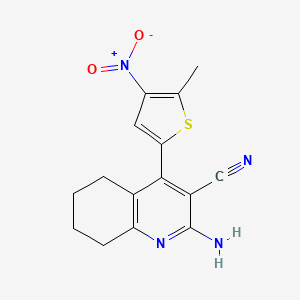
4-chloro-2,5-dimethyl-N-4-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves chlorination, sulfonation, amination, and sometimes condensation steps to introduce specific functional groups. For instance, the synthesis process has been improved for related compounds by optimizing reaction conditions, which might include steps like chlorination and condensation to achieve higher yields (Zhang De-jun, 2006).
Molecular Structure Analysis
Crystal and molecular structure analysis often involves X-ray diffraction techniques to determine the arrangement of atoms within a molecule and its electronic structure. For similar compounds, structural characterization has been performed using single-crystal X-ray diffraction, revealing detailed geometric parameters and confirming specific isomeric forms (L. Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamides like 4-chloro-2,5-dimethyl-N-4-pyridinylbenzenesulfonamide can undergo various chemical reactions, including interactions with nucleophiles, electrophiles, or even participation in catalytic cycles. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of alcohols, illustrating the reactivity of similar nitrogen-containing compounds (Zhihui Liu et al., 2014).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline form, can significantly affect a compound's applications. The conformational polymorphism of sulfapyridine, a compound with a similar sulfonamide group, highlights the importance of physical form in defining properties like solubility and stability (I. Bar & J. Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of sulfonamides are influenced by their functional groups, leading to varied reactivity patterns. For instance, the synthesis of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides demonstrated the role of the sulfonamide group in inhibiting certain enzymes, which can be related to the chemical behavior of similar compounds (H. Nakayama et al., 2011).
properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-13(10(2)7-12(9)14)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGPHUCLUUION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-pyridylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![2-(3-methylphenyl)-5-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5534543.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5534550.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)
![methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5534582.png)
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5534583.png)

![5-(2-furyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5534590.png)
